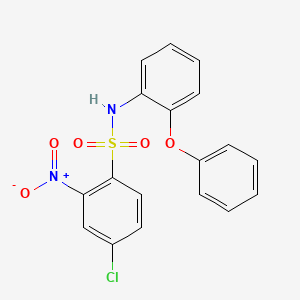
((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
((4-Chloro-2-nitrophenyl)sulfonyl)(2-phenoxyphenyl)amine is a chemical compound with the molecular formula C18H13ClN2O5S and a molecular weight of 404.82 . It is also known as 4-chloro-2-nitro-N-(2-phenoxyphenyl)benzene-1-sulfonamide .
Molecular Structure Analysis
The molecular structure of This compound is characterized by the presence of a sulfonyl group attached to a 4-chloro-2-nitrophenyl group and a 2-phenoxyphenyl group . The exact 3D structure is not available in the search results.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 404.82 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results .
Wissenschaftliche Forschungsanwendungen
Antibody-Based Methods for Environmental and Food Analysis
Antibodies have been extensively used in assays developed for clinical chemistry, endocrinology, and notably for food and environmental research and risk control. Development in this area has focused on the detection of substances such as phenoxyacetic acid herbicides, s-triazine herbicides, and polychlorinated biphenyls through ELISA and related techniques like immunosensors (Fránek & Hruška, 2018).
Antitumour and Antibacterial Agents
Sulfonamides, which share a functional group with the chemical , have been highlighted for their antibacterial, antifungal, antiparasitic, antioxidant, and antitumour properties. The development of bioactive substances containing the sulfonamide subunit has grown steadily, underlining the significance of such compounds in medicinal chemistry (Azevedo-Barbosa et al., 2020).
Environmental Contamination and Remediation
The study of nitrated phenols, including their atmospheric occurrence and the processes leading to their formation, provides a relevant context for understanding how similar compounds might behave in the environment. Such research encompasses the sources, transformations, and fate of nitrophenols in various environmental compartments (Harrison et al., 2005).
Organic Synthesis Applications
N-halo reagents, including N-halo sulfonamides, are used in a broad range of organic transformations such as oxidation reactions, halogenation, acylation, and epoxidation. This highlights the versatility of compounds with halogen and sulfonamide functionalities in organic chemistry, suggesting potential utility in synthesis and modification processes (Kolvari et al., 2007).
Potential for Pharmacological and Biological Activity
Research into compounds like chlorogenic acid (CGA), which possess antioxidant, anti-inflammatory, and other therapeutic roles, illustrates the broader potential for molecules with phenolic and nitro substituents in biologically active applications. Such studies underscore the importance of exploring the bioactivities of complex molecules for pharmaceutical and nutraceutical applications (Naveed et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-2-nitro-N-(2-phenoxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O5S/c19-13-10-11-18(16(12-13)21(22)23)27(24,25)20-15-8-4-5-9-17(15)26-14-6-2-1-3-7-14/h1-12,20H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEWZDNXMFHLCTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NS(=O)(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-{2-[3-methyl-4-(4-methylphenyl)piperazin-1-yl]-2-oxoethyl}-1H-indole-2-carboxylic acid](/img/structure/B2611183.png)
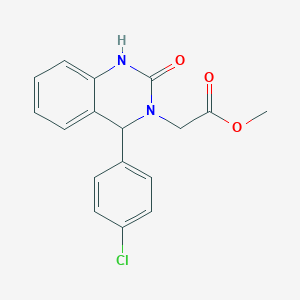
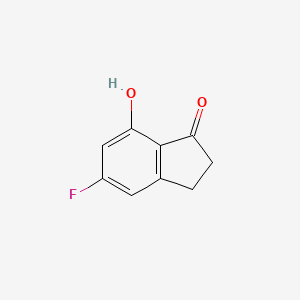


![1-[(4-fluorophenyl)methyl]-4-{1-[2-(3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B2611189.png)
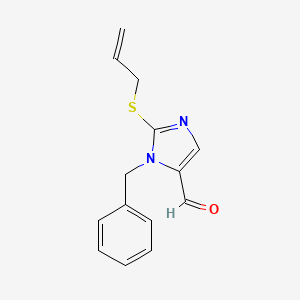
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile](/img/structure/B2611194.png)
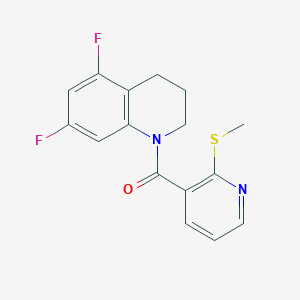
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2611198.png)

![7-(3,4-dimethoxyphenyl)-5-methyl-N-phenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2611203.png)
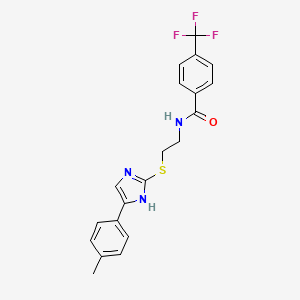
![1-(indolin-1-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2611205.png)